2-Bromohexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

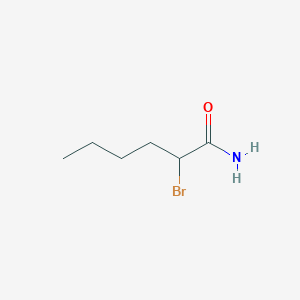

2-Bromohexanamide is an organic compound with the molecular formula C₆H₁₂BrNO It is a brominated derivative of hexanamide, where a bromine atom is attached to the second carbon of the hexanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromohexanamide can be synthesized through several methods. One common approach involves the bromination of hexanamide. The reaction typically requires a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the second carbon position.

For example, the reaction can be carried out by dissolving hexanamide in a suitable solvent like dichloromethane, followed by the addition of bromine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the bromination is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromohexanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), amines (NH₂R), or thiols (SH⁻), leading to the formation of different substituted hexanamides.

Reduction: The compound can be reduced to hexanamide using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH₃), or thiols in polar solvents like water or ethanol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted hexanamides, such as 2-hydroxyhexanamide, 2-aminohexanamide, or 2-mercaptohexanamide.

Reduction: Hexanamide.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromohexanamide is primarily used as a building block in organic synthesis. Its reactivity allows it to participate in nucleophilic substitutions, enabling the formation of more complex molecules.

Case Study: Synthesis of Hydroxyalkyl Nitriles

A recent study demonstrated the use of this compound in an oxygen transfer reaction catalyzed by phenylboronic acid, leading to the formation of hydroxyalkyl nitriles. This reaction achieved an impressive yield of 80% when this compound was treated with potassium phosphate and phenylboronic acid, showcasing its utility in synthesizing valuable nitrile compounds .

| Compound | Yield (%) |

|---|---|

| 6-Hydroxyhexanenitrile (from this compound) | 80 |

| 5-Hydroxypentanenitrile (from 5-bromopentanamide) | 86 |

| 7-Hydroxyheptanenitrile (from 7-bromoheptanamide) | 39 |

Medicinal Chemistry

The potential biological activities associated with derivatives of this compound make it a candidate for drug development. Compounds containing brominated amides have shown antibacterial, antifungal, and antitumor properties.

Case Study: Antitumor Activity

Research has indicated that brominated compounds exhibit enhanced biological activity due to their ability to interact with biological targets effectively. In vitro studies involving various tumor cell lines demonstrated that compounds derived from this compound showed significant inhibition of cell proliferation, suggesting potential applications in cancer therapy .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| Compound A | A549 | 70 |

| Compound B | D54 | 65 |

| Compound C | HCT116 | 80 |

Material Science

Beyond biological applications, this compound can also be utilized in material science for the development of polymers and other materials due to its functional groups that can be further modified.

Case Study: Polymer Synthesis

The incorporation of brominated amides into polymer chains has been explored to enhance material properties such as thermal stability and mechanical strength. The reactivity of the bromo group allows for further functionalization, enabling the design of materials with tailored properties for specific applications .

Wirkmechanismus

The mechanism of action of 2-Bromohexanamide involves its reactivity with nucleophilic sites in target molecules. The bromine atom acts as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity is exploited in various chemical and biological processes, where this compound modifies or inhibits the function of specific molecules.

In biological systems, the compound may interact with enzymes or proteins, leading to changes in their activity or structure. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorohexanamide: Similar to 2-Bromohexanamide but with a chlorine atom instead of bromine. It exhibits similar reactivity but may differ in terms of reaction rates and selectivity.

2-Iodohexanamide: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction conditions and products.

2-Fluorohexanamide: The fluorine atom is smaller and more electronegative, resulting in different chemical properties and reactivity compared to this compound.

Uniqueness of this compound

This compound is unique due to the specific reactivity of the bromine atom, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications. Its ability to undergo selective nucleophilic substitution reactions allows for the precise modification of target molecules, making it a versatile compound in both chemical and biological studies.

Biologische Aktivität

2-Bromohexanamide (C6H12BrNO) is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a bromine atom at the second carbon of a hexanamide chain, which may influence its reactivity and interaction with biological systems. This article reviews various studies focusing on the biological activity of this compound, including its effects on cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C6H12BrNO

- Molecular Weight : 194.07 g/mol

- CAS Number : 12470643

- PubChem CID : 12470643

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and cellular signaling pathways. The following sections detail specific findings related to its biological effects.

Anticancer Properties

-

Mechanisms of Action :

- Studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and affecting cell cycle regulation. The compound's mechanism appears to involve modulation of apoptotic markers such as caspases and Bcl-2 family proteins, which are crucial in controlling cell death pathways.

-

Case Studies :

- In a study examining the effects of halogenated amides on cancer cells, this compound was shown to significantly reduce viability in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was linked to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| PC-3 (Prostate) | 20 | Cell cycle arrest and apoptosis |

Effects on Cellular Signaling Pathways

This compound has been implicated in the modulation of several key signaling pathways:

- Wnt/β-catenin Pathway : Research indicates that treatment with this compound can inhibit the Wnt signaling pathway, which is often dysregulated in cancer . This inhibition may contribute to reduced tumor growth and metastasis.

- FGF/ERK Pathway : In studies involving hypopharyngeal squamous cell carcinoma (HPSCC), it was observed that this compound could interfere with FGF signaling, leading to decreased Ras protein palmitoylation and altered cellular localization . This suggests a potential role for the compound in targeting specific oncogenic pathways.

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that at lower concentrations, the compound exhibits minimal cytotoxicity towards normal human cells, suggesting a favorable therapeutic window for further development .

Eigenschaften

IUPAC Name |

2-bromohexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIMGLDPWJJWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.